2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Description
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H29N5O3S2 and its molecular weight is 415.57. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has shown that derivatives of 1,3,4-thiadiazole, which share structural similarities with the specified compound, have been synthesized for their potential biological activities. One study focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, evaluating their inhibitory effects against specific bacteria and viruses. These compounds demonstrated significant biological activity, suggesting their potential for development into therapeutic agents (Xia, 2015).
Antitumor Activity
Another line of research explored the antitumor activities of phthalazine derivatives, closely related in structure to the specified compound. These studies evaluated the compounds' effectiveness against various cancer cell lines, revealing some compounds with notable antitumor activities. This suggests the potential of such chemical structures in cancer therapy development (Jingchao Xin et al., 2018).
Antimicrobial and Antifungal Applications
Further research into thiadiazole-based compounds has uncovered their antimicrobial and antifungal potentials. For example, certain synthesized thiazolidinones have shown effectiveness against a range of bacterial and fungal species, indicating the broad applicability of these compounds in combating infectious diseases (Divyesh Patel et al., 2012).
Enzymatic Inhibition Properties
Compounds incorporating 1,3,4-thiadiazole and piperazine units have been assessed for their ability to inhibit certain enzymes, such as acetylcholinesterase. These studies highlight the compound's potential as a foundation for developing new treatments for conditions like Alzheimer's disease by inhibiting enzymes related to the disease's progression (U. Mohsen et al., 2014).
properties
IUPAC Name |
2-[[5-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S2/c1-17(2,3)11-14(24)21-6-8-22(9-7-21)15-19-20-16(27-15)26-12-13(23)18-5-10-25-4/h5-12H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCQBWBWICVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide |
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